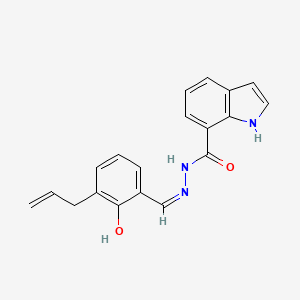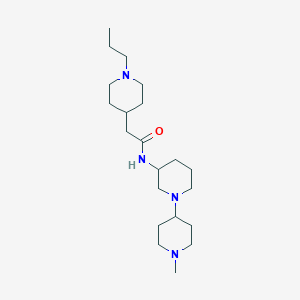![molecular formula C42H26O2S2 B6027844 1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione](/img/structure/B6027844.png)
1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione, also known as BPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. BPEP is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction.
Mecanismo De Acción
1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione exerts its effects by selectively binding to and antagonizing mGluR5. This receptor subtype is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, this compound reduces the excitability of neurons, leading to a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce the levels of dopamine in the striatum, suggesting that it may modulate the activity of the dopaminergic system. Additionally, this compound has been shown to reduce the expression of various inflammatory cytokines, indicating that it may have anti-inflammatory properties. This compound has also been shown to reduce the levels of oxidative stress markers, suggesting that it may have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione has several advantages for use in lab experiments. Its high purity and yield make it suitable for biological research applications. Additionally, its ability to selectively antagonize mGluR5 makes it a valuable tool for investigating the role of this receptor subtype in various neurological disorders. However, this compound also has some limitations. Its potency and selectivity for mGluR5 may vary depending on the experimental conditions, which may affect the interpretation of results. Additionally, this compound may have off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione. One area of interest is the role of mGluR5 in addiction and other psychiatric disorders. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that mGluR5 may be a potential target for the treatment of addiction. Additionally, this compound has been shown to reduce the symptoms of depression and anxiety in animal models, indicating that mGluR5 may be a potential target for the treatment of these disorders. Another area of interest is the development of more potent and selective mGluR5 antagonists. This compound has been shown to have some off-target effects, which may complicate the interpretation of results. Developing more potent and selective mGluR5 antagonists may help to overcome these limitations and improve the specificity of research on this receptor subtype.
Métodos De Síntesis
The synthesis of 1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 4-bromoanisole, which is then reacted with phenylacetylene to form 4-phenylphenylethynyl bromide. This intermediate is then reacted with 4-phenylthiophenol to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for biological research applications.
Aplicaciones Científicas De Investigación
1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione has been extensively studied for its potential applications in biological research. Its ability to selectively antagonize mGluR5 has made it a valuable tool for investigating the role of this receptor subtype in various neurological disorders. This compound has been shown to reduce the symptoms of Parkinson's disease in animal models, suggesting that mGluR5 may play a role in the pathogenesis of this disorder. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that mGluR5 may be a potential target for the treatment of addiction.
Propiedades
IUPAC Name |
1,2-bis[4-[2-(4-phenylsulfanylphenyl)ethynyl]phenyl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H26O2S2/c43-41(35-23-15-31(16-24-35)11-13-33-19-27-39(28-20-33)45-37-7-3-1-4-8-37)42(44)36-25-17-32(18-26-36)12-14-34-21-29-40(30-22-34)46-38-9-5-2-6-10-38/h1-10,15-30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOQBRLDCLODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(=O)C(=O)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)SC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H26O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6027772.png)
![2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6027773.png)

![N-(2-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6027787.png)


![1-(3-{1-[(2-chloro-6-fluorophenyl)acetyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6027817.png)
![4-chloro-1-methyl-N-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6027821.png)

![2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol](/img/structure/B6027852.png)
![2-methylbenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6027862.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6027866.png)
![2-(ethylthio)-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6027872.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6027875.png)